N-(3-{3-ETHYL-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOL-6-YL}PHENYL)FURAN-2-CARBOXAMIDE
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Overview
Description
N-(3-{3-ETHYL-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOL-6-YL}PHENYL)FURAN-2-CARBOXAMIDE is a complex organic compound that belongs to the class of triazolothiadiazole derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The unique structure of this compound, which includes a triazole ring fused with a thiadiazole ring and a furan-2-carboxamide moiety, contributes to its distinctive chemical properties and biological activities.
Preparation Methods
The synthesis of N-(3-{3-ETHYL-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOL-6-YL}PHENYL)FURAN-2-CARBOXAMIDE typically involves multiple steps, starting with the preparation of the triazolothiadiazole core. One common method involves the cyclization of hydrazine derivatives with carbon disulfide, followed by the reaction with ethyl chloroacetate to form the triazolothiadiazole ring . The furan-2-carboxamide moiety is then introduced through a coupling reaction with the appropriate furan derivative under suitable conditions . Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of scalable reaction conditions and purification techniques.
Chemical Reactions Analysis
N-(3-{3-ETHYL-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOL-6-YL}PHENYL)FURAN-2-CARBOXAMIDE can undergo various chemical reactions, including:
Scientific Research Applications
Mechanism of Action
The mechanism of action of N-(3-{3-ETHYL-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOL-6-YL}PHENYL)FURAN-2-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, inhibiting their activity and leading to various biological effects . For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its anticancer properties . The exact molecular targets and pathways can vary depending on the specific biological context and the structure of the compound .
Comparison with Similar Compounds
N-(3-{3-ETHYL-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOL-6-YL}PHENYL)FURAN-2-CARBOXAMIDE can be compared with other similar compounds, such as:
1,2,4-Triazolo[3,4-b][1,3,4]thiadiazole derivatives: These compounds share the triazolothiadiazole core and exhibit similar biological activities.
Furan-2-carboxamide derivatives: Compounds with the furan-2-carboxamide moiety also show diverse biological activities and can be used in similar applications.
The uniqueness of this compound lies in its specific combination of structural features, which contribute to its distinctive chemical properties and biological activities.
Properties
IUPAC Name |
N-[3-(3-ethyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]furan-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N5O2S/c1-2-13-18-19-16-21(13)20-15(24-16)10-5-3-6-11(9-10)17-14(22)12-7-4-8-23-12/h3-9H,2H2,1H3,(H,17,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CFZZQTHERDGTHC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN=C2N1N=C(S2)C3=CC(=CC=C3)NC(=O)C4=CC=CO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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